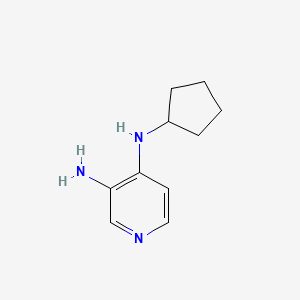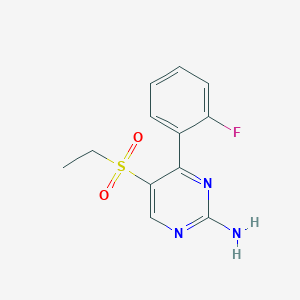![molecular formula C20H17ClN4OS2 B11775332 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775332.png)
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of imidazole, chlorophenyl, and benzo[b]thiophene moieties, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzo[b]thiophene intermediates, followed by their coupling through a thioether linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic uses, such as antimicrobial or anticancer agents.
Medicine: Research focuses on its pharmacological properties and potential as a drug candidate.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of novel polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: Shares the aromatic structure but differs in functional groups.
p-Hydroxyphenylethanol: Similar aromatic core with hydroxyl substitution.
4-Hydroxybenzaldehyde: Contains an aromatic ring with an aldehyde group.
Uniqueness
What sets 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide apart is its combination of imidazole, chlorophenyl, and benzo[b]thiophene moieties, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C20H17ClN4OS2 |
|---|---|
Peso molecular |
429.0 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C20H17ClN4OS2/c21-13-7-5-12(6-8-13)16-10-23-20(24-16)27-11-18(26)25-19-15(9-22)14-3-1-2-4-17(14)28-19/h5-8,10H,1-4,11H2,(H,23,24)(H,25,26) |
Clave InChI |
HEXVPDPSGJRBQW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=C(N3)C4=CC=C(C=C4)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



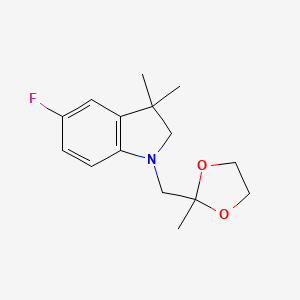
![1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole](/img/structure/B11775259.png)

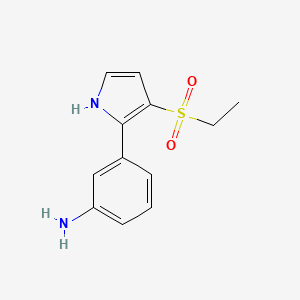
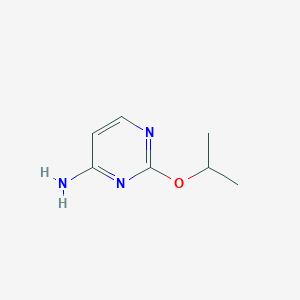

![3-Methoxybenzo[d]isoxazole](/img/structure/B11775298.png)
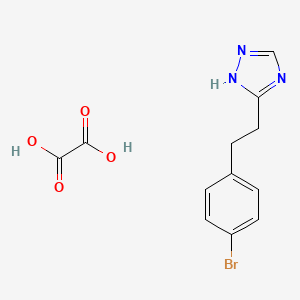
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide](/img/structure/B11775316.png)
